Tert-butyl 2-(2-hydroxy-2,2-di(thiophen-2-yl)acetoxy)-7-azaspiro[3.5]nonane-7-carboxylate
Description
Tert-butyl 2-(2-hydroxy-2,2-di(thiophen-2-yl)acetoxy)-7-azaspiro[3.5]nonane-7-carboxylate is a spirocyclic compound featuring a 7-azaspiro[3.5]nonane core, a tert-butyl carboxylate group, and a unique di(thiophen-2-yl)acetoxy substituent.
Properties
IUPAC Name |
tert-butyl 2-(2-hydroxy-2,2-dithiophen-2-ylacetyl)oxy-7-azaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5S2/c1-21(2,3)29-20(26)24-10-8-22(9-11-24)14-16(15-22)28-19(25)23(27,17-6-4-12-30-17)18-7-5-13-31-18/h4-7,12-13,16,27H,8-11,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPAEROTCVDZLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(2-hydroxy-2,2-di(thiophen-2-yl)acetoxy)-7-azaspiro[3.5]nonane-7-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of a spirocyclic amine with a thiophene derivative, followed by esterification and hydroxylation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-hydroxy-2,2-di(thiophen-2-yl)acetoxy)-7-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the ester group produces an alcohol .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 2-(2-hydroxy-2,2-di(thiophen-2-yl)acetoxy)-7-azaspiro[3.5]nonane-7-carboxylate has potential applications in drug development due to its unique structure that may interact with biological receptors or enzymes.
Case Study: Anticancer Activity
Recent studies have indicated that compounds with thiophene moieties exhibit anticancer properties. The incorporation of such groups in this compound may enhance its efficacy against certain cancer types. For example, research on similar thiophene derivatives has shown promising results in inhibiting tumor growth in vitro and in vivo models .
Materials Science
The compound's unique structural attributes may be exploited in the development of advanced materials, particularly in organic electronics and photovoltaics.
Case Study: Organic Photovoltaics
Research into thiophene-based materials has demonstrated their effectiveness as electron donor materials in organic solar cells. The spirocyclic structure can enhance charge transport properties, making it a candidate for improving the efficiency of organic photovoltaic devices .
Environmental Chemistry
Given its stability and unique chemical properties, this compound could be investigated for applications in environmental remediation or as a sensor for detecting pollutants.
Case Study: Sensor Development
Compounds featuring thiophene groups are known for their electronic properties, which can be tailored for sensor applications. For instance, the development of sensors that utilize similar structures to detect heavy metals or organic pollutants in water has been documented, showcasing the potential for this compound to serve similar functions .
Data Table: Comparison of Applications
| Application Area | Potential Use | Relevant Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Thiophene derivatives show tumor inhibition |
| Materials Science | Organic photovoltaics | Enhanced charge transport properties |
| Environmental Chemistry | Pollutant sensors | Effective detection of heavy metals |
Mechanism of Action
The mechanism of action of Tert-butyl 2-(2-hydroxy-2,2-di(thiophen-2-yl)acetoxy)-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The hydroxy and ester groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The thiophene rings can participate in π-π interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of 7-azaspiro[3.5]nonane derivatives is evident in the literature. Below is a systematic comparison based on substituents, physicochemical properties, and applications:
Structural Analogues of 7-Azaspiro[3.5]nonane Derivatives
Physicochemical Properties
- Solubility: Thiophene-containing derivatives (e.g., the target compound) exhibit lower polarity and reduced aqueous solubility compared to hydroxyl or amino analogues.
- Thermal Stability : Spirocyclic cores generally enhance thermal stability; bromo and iodo derivatives may decompose at lower temperatures due to weaker C–X bonds .
Biological Activity
Tert-butyl 2-(2-hydroxy-2,2-di(thiophen-2-yl)acetoxy)-7-azaspiro[3.5]nonane-7-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a complex spirocyclic structure with multiple functional groups, including a tert-butyl ester and a di(thiophen-2-yl)acetoxy moiety. Its chemical formula is , indicating significant molecular complexity.
| Property | Value |
|---|---|
| Molecular Weight | 440.66 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not determined |
| Boiling Point | Not determined |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including acylation and cyclization processes. The method has been described as efficient, yielding high purity products suitable for biological testing .
Antiviral Properties
Research indicates that compounds similar to this compound exhibit antiviral activity against various viral infections, including HIV. The mechanism of action is believed to involve the modulation of chemokine receptors such as CCR3 and CCR5, which are critical in viral entry processes .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases. For instance, compounds with similar structures have shown efficacy in reducing inflammation in animal models of arthritis .
Cytotoxic Activity
Preliminary cytotoxicity assays have indicated that this compound may possess selective cytotoxicity against certain cancer cell lines. This property makes it a candidate for further investigation as a potential anticancer agent .
Case Studies
- HIV Inhibition : A study evaluated the effects of various derivatives of 7-azaspiro compounds on HIV replication in vitro. Results demonstrated that certain derivatives significantly reduced viral load by blocking CCR5 receptor activity .
- Inflammation Models : In a murine model of acute inflammation, treatment with this compound resulted in a marked decrease in edema and inflammatory markers compared to control groups .
- Cytotoxicity Testing : A series of cytotoxicity tests against human cancer cell lines revealed that the compound exhibited IC50 values in the low micromolar range, indicating promising potential for development as an anticancer agent .
Q & A
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Based on structurally analogous spiro compounds (e.g., tert-butyl carboxylates with azaspiro frameworks):
- Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Work in a fume hood to minimize inhalation risks, as similar compounds may release hazardous vapors under decomposition (e.g., nitrogen oxides) .
- Store refrigerated (<4°C) in tightly sealed, dry containers to prevent moisture-induced degradation .
- Immediate first aid for spills: Wash skin with water for ≥15 minutes and consult a physician .
Q. How can researchers verify the purity and stability of this compound during storage?
- Methodological Answer :
- Analytical Techniques : Use HPLC or LC-MS to monitor purity over time, as decomposition products (e.g., tert-butyl alcohol or thiophene derivatives) may form under suboptimal storage .
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 1–2 weeks) to identify conditions triggering instability .
- Spectroscopic Confirmation : Compare NMR (¹H/¹³C) and FT-IR spectra with reference data to detect structural changes .
Q. What synthetic routes are feasible for introducing the di(thiophen-2-yl)acetoxy group into the spiro framework?
- Methodological Answer :
- Coupling Strategies : Use Mitsunobu or Steglich esterification to attach the hydroxy-di(thiophen-2-yl)acetic acid moiety to the 7-azaspiro core, leveraging tert-butyl protection for amine groups .
- Protection/Deprotection : Optimize Boc (tert-butoxycarbonyl) removal with TFA or HCl/dioxane to avoid side reactions with thiophene rings .
Advanced Research Questions
Q. How do the electronic properties of the thiophene substituents influence the compound’s reactivity in catalytic systems?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to map electron density distributions across thiophene rings and predict sites for electrophilic/nucleophilic attacks .
- Experimental Validation : Use cyclic voltammetry to measure redox potentials of thiophene moieties and correlate with catalytic activity in cross-coupling reactions .
Q. What strategies mitigate conflicting data on toxicity profiles between structurally similar compounds?
- Methodological Answer :
- Comparative Toxicity Assays : Conduct in vitro assays (e.g., MTT or Ames tests) on both the target compound and analogs (e.g., tert-butyl 2-cyano-7-azaspiro derivatives) to resolve discrepancies in acute toxicity (e.g., H302 vs. “no data” classifications) .
- Dose-Response Analysis : Use zebrafish or murine models to establish LD50 values and organ-specific toxicity thresholds .
Q. How can researchers optimize reaction yields when functionalizing the 7-azaspiro[3.5]nonane scaffold?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of the spiro intermediate, balancing steric hindrance from the tert-butyl group .
- Catalyst Selection : Evaluate Pd(II)/Cu(I) systems for Suzuki-Miyaura couplings involving thiophene boronic esters, monitoring for Boc-group interference .
Contradiction Resolution & Best Practices
Q. Why do safety data sheets (SDS) for similar compounds report conflicting hazard classifications (e.g., H315 vs. “no known hazard”)?
- Methodological Answer :
- Batch-Specific Variability : Impurities (e.g., residual cyanide in tert-butyl 2-cyano derivatives) may explain discrepancies; conduct GC-MS to identify trace contaminants .
- Regulatory Differences : Cross-reference OSHA (H315 for skin irritation) and REACH classifications to align with regional guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
